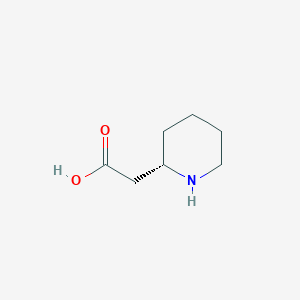

(S)-2-(Piperidin-2-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(2S)-piperidin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c9-7(10)5-6-3-1-2-4-8-6/h6,8H,1-5H2,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRNLNZMJMCUWNV-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90357575 | |

| Record name | (S)-2-(Piperidin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64625-19-0 | |

| Record name | (S)-2-(Piperidin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Piperidine Scaffold

An In-Depth Technical Guide to the Chemical Properties of (S)-2-(Piperidin-2-yl)acetic Acid

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, recognized as a privileged structure due to its prevalence in numerous pharmaceuticals and natural alkaloids.[1][2] This framework offers a versatile, chemically stable, and conformationally flexible scaffold that can be strategically functionalized to modulate pharmacokinetic and pharmacodynamic properties.[1] The introduction of an acetic acid moiety at the 2-position creates 2-(Piperidin-2-yl)acetic acid, a chiral molecule that serves as a crucial building block in drug discovery. The (S)-enantiomer, in particular, is a key intermediate for synthesizing complex molecules with specific stereochemical requirements, enabling precise interactions with biological targets.[3] This guide provides a comprehensive exploration of the chemical properties, synthesis, and structural nuances of (S)-2-(Piperidin-2-yl)acetic acid, intended for professionals in drug development and chemical research.

Physicochemical and Structural Properties

(S)-2-(Piperidin-2-yl)acetic acid, also known as (S)-Homopipecolic acid, is a non-proteinogenic amino acid. Its structure features a chiral center at the C2 position of the piperidine ring, directly attached to the carboxymethyl group. This stereochemistry is fundamental to its application in asymmetric synthesis.

| Property | Value | Reference(s) |

| CAS Number | 64625-19-0 | [4] |

| Molecular Formula | C₇H₁₃NO₂ | [4][5][6] |

| Molecular Weight | 143.18 g/mol | [4][6] |

| IUPAC Name | (2S)-2-(Piperidin-2-yl)acetic acid | [5] |

| Appearance | White to off-white solid | |

| Storage | Sealed in dry, 2-8°C | [4][7] |

| Topological Polar Surface Area | 49.3 Ų | [6] |

| Hydrogen Bond Donor Count | 2 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

| Rotatable Bond Count | 2 | [6] |

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (S)-2-(Piperidin-2-yl)acetic acid is a critical process, as the biological activity of its downstream products is often stereospecific. Common strategies involve either the asymmetric synthesis from achiral precursors or the resolution of a racemic mixture.

General Synthetic Approach

A prevalent method for creating the piperidine-2-acetic acid scaffold involves the catalytic hydrogenation of its aromatic precursor, 2-pyridineacetic acid. This reduction saturates the pyridine ring to yield racemic 2-(Piperidin-2-yl)acetic acid. The primary challenge then becomes the separation of the (S)- and (R)-enantiomers.

Caption: General workflow for synthesis and resolution.

Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution by the formation of diastereomeric salts is the most common industrial method for separating enantiomers.[8] This technique leverages the reaction of a racemic mixture with a pure enantiomer of a chiral resolving agent. The resulting diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[8][9]

The following protocol is a representative methodology for resolving racemic 2-(Piperidin-2-yl)acetic acid. The choice of resolving agent and solvent is critical and often requires empirical optimization.

-

Dissolution: A solution of racemic 2-(Piperidin-2-yl)acetic acid is prepared in a suitable solvent, such as methanol or ethanol, at an elevated temperature to ensure complete dissolution.

-

Addition of Resolving Agent: A stoichiometric equivalent of a chiral resolving agent (e.g., (R)-(-)-Mandelic acid or Di-benzoyl-L-tartaric acid) is added slowly to the solution with continuous stirring.[10] The reaction converts the enantiomers into a pair of diastereomeric salts.

-

(S)-acid + (R)-resolving agent → (S,R)-diastereomeric salt

-

(R)-acid + (R)-resolving agent → (R,R)-diastereomeric salt

-

-

Crystallization: The solution is allowed to cool slowly to room temperature, followed by further cooling (e.g., to 4°C) to induce the crystallization of the less soluble diastereomeric salt. The rate of cooling is crucial for obtaining high-purity crystals.

-

Isolation: The crystallized diastereomeric salt is isolated by filtration and washed with a small amount of cold solvent to remove impurities.

-

Liberation of the Enantiomer: The purified diastereomeric salt is dissolved in water, and the pH is adjusted with an acid or base to break the salt bond, liberating the free enantiomer and the resolving agent.

-

Extraction and Purification: The desired (S)-enantiomer is then extracted from the aqueous solution using an appropriate organic solvent and purified further, typically by recrystallization, to yield the final high-purity product.

Conformational Analysis

The piperidine ring predominantly adopts a chair conformation to minimize torsional and steric strain.[11] For 2-substituted piperidines, the substituent can exist in either an axial or equatorial position. The conformational equilibrium of (S)-2-(Piperidin-2-yl)acetic acid is influenced by steric hindrance and intramolecular interactions.

Generally, the equatorial conformation is favored for the carboxymethyl group to minimize 1,3-diaxial interactions with the axial hydrogens at C4 and C6.[12] However, the protonation state of the ring nitrogen and the carboxylic acid, as well as the solvent environment, can significantly influence this equilibrium.[13] For instance, protonation of the nitrogen can lead to electrostatic interactions that may stabilize the axial conformer under certain conditions.[12]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijnrd.org [ijnrd.org]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]

- 4. 64625-19-0|(S)-2-(Piperidin-2-yl)acetic acid|BLD Pharm [bldpharm.com]

- 5. (S)-2-(Piperidin-2-yl)acetic acid | C7H13NO2 | CID 854351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(Piperidin-2-yl)acetic acid | C7H13NO2 | CID 3164325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. Chiral resolution - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (S)-2-(Piperidin-2-yl)acetic acid: A Versatile Chiral Building Block for CNS Drug Discovery

Abstract

(S)-2-(Piperidin-2-yl)acetic acid, a chiral non-proteinogenic amino acid, represents a highly valuable scaffold in medicinal chemistry, particularly in the design and synthesis of novel therapeutics targeting the central nervous system (CNS). Its rigidified cyclic structure, coupled with the presence of key pharmacophoric features—a secondary amine and a carboxylic acid—positions it as a compelling starting point for the development of agents with nuanced biological activities. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, stereocontrolled synthesis, and analytical characterization. Furthermore, we delve into its biological significance, with a particular focus on its role as a γ-aminobutyric acid (GABA) analogue and its potential to modulate GABAergic neurotransmission. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this versatile chiral building block.

Introduction: The Significance of the 2-Substituted Piperidine Scaffold

The piperidine ring is a privileged scaffold in modern drug discovery, appearing in a multitude of approved pharmaceuticals and clinical candidates.[1][2][3] Its prevalence stems from its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, while providing a three-dimensional framework for precise ligand-receptor interactions.[4] When substituted at the 2-position with a functionalized side chain, as in (S)-2-(Piperidin-2-yl)acetic acid, the resulting molecule gains a chiral center, opening avenues for stereospecific interactions with biological targets. This is particularly crucial in the CNS, where enantioselectivity often dictates therapeutic efficacy and side-effect profiles.

(S)-2-(Piperidin-2-yl)acetic acid can be considered a homolog of L-pipecolic acid, a metabolite of lysine found in various biological systems.[5] Pipecolic acid itself has been implicated in neuromodulatory processes, notably through its interaction with the GABAergic system.[6][7][8] This guide will explore the synthesis, characterization, and potential applications of (S)-2-(Piperidin-2-yl)acetic acid as a key building block for the next generation of CNS-active agents.

Molecular Structure and Physicochemical Properties

The molecular structure of (S)-2-(Piperidin-2-yl)acetic acid is characterized by a piperidine ring with an acetic acid moiety at the 2-position, conferring chirality to the C2 carbon.

Table 1: Physicochemical Properties of (S)-2-(Piperidin-2-yl)acetic acid

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₂ | [9] |

| Molecular Weight | 143.18 g/mol | [10] |

| CAS Number | 64625-19-0 | [11] |

| IUPAC Name | (2S)-2-(Piperidin-2-yl)acetic acid | [9] |

| Appearance | White to off-white solid (predicted) | |

| Topological Polar Surface Area | 49.3 Ų | [10] |

| Hydrogen Bond Donors | 2 | [10] |

| Hydrogen Bond Acceptors | 3 | [10] |

| Predicted pKa (acidic) | ~4.5 (estimated from pipecolic acid) | [12] |

| Predicted pKa (basic) | ~10.5 (estimated from pipecolic acid) | [12] |

| Predicted XLogP3-AA | -2.1 | [10] |

Synthesis and Chiral Control

The enantioselective synthesis of 2-substituted piperidines is a well-explored area of organic chemistry, driven by the importance of these motifs in natural products and pharmaceuticals.[13][14] Several strategies can be envisioned for the synthesis of (S)-2-(Piperidin-2-yl)acetic acid, often involving the stereocontrolled elaboration of a pyridine precursor or the cyclization of a chiral acyclic amine.

Representative Synthetic Approach: Asymmetric Hydrogenation

A plausible and efficient route to (S)-2-(Piperidin-2-yl)acetic acid involves the asymmetric hydrogenation of a suitably substituted pyridine precursor. This approach leverages the power of chiral transition metal catalysts to establish the desired stereocenter with high enantiomeric excess.

Caption: A conceptual workflow for the synthesis of (S)-2-(Piperidin-2-yl)acetic acid.

Detailed Experimental Protocol (Representative)

Protocol 1: Synthesis of (S)-Ethyl 2-(Piperidin-2-yl)acetate

-

Esterification of Pyridine-2-acetonitrile: To a solution of pyridine-2-acetonitrile (1.0 eq) in anhydrous ethanol (10 volumes), slowly bubble dry HCl gas at 0 °C until saturation.

-

Heat the reaction mixture to reflux for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate (3 x 20 volumes).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield ethyl pyridine-2-acetate, which can be purified by column chromatography.

-

Asymmetric Hydrogenation: In a high-pressure reactor, dissolve ethyl pyridine-2-acetate (1.0 eq) and a chiral rhodium catalyst (e.g., [Rh(COD)₂]BF₄ with a chiral phosphine ligand such as (S)-BINAP, 0.01 eq) in degassed methanol.

-

Pressurize the reactor with H₂ gas (e.g., 50 atm) and stir at a controlled temperature (e.g., 50 °C) for 24 hours.

-

After releasing the pressure, concentrate the reaction mixture. The crude (S)-ethyl 2-(piperidin-2-yl)acetate can be purified by column chromatography. The enantiomeric excess can be determined by chiral HPLC.

Protocol 2: Hydrolysis to (S)-2-(Piperidin-2-yl)acetic acid

-

Dissolve (S)-ethyl 2-(piperidin-2-yl)acetate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 12 hours.

-

Monitor the hydrolysis by TLC. Upon completion, acidify the reaction mixture to pH ~6 with 1 M HCl.

-

Concentrate the mixture under reduced pressure to obtain the crude product.

-

The product can be purified by recrystallization or ion-exchange chromatography to yield pure (S)-2-(Piperidin-2-yl)acetic acid.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the structure and purity of (S)-2-(Piperidin-2-yl)acetic acid. The following techniques are typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the closely related structure of L-pipecolic acid, the following NMR spectral features are predicted for (S)-2-(Piperidin-2-yl)acetic acid in D₂O.[15][16]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-H | ~3.6 | ~60 |

| C6-H (axial) | ~3.0 | ~46 |

| C6-H (equatorial) | ~3.4 | ~46 |

| CH₂ (acetic acid) | ~2.5 (dd) | ~40 |

| C3, C4, C5-H | 1.6 - 2.2 (m) | 24 - 30 |

| C=O | - | ~175 |

Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive ion mode is expected to yield a prominent protonated molecular ion [M+H]⁺ at m/z 144.102. The fragmentation pattern in MS/MS would likely involve the loss of water (H₂O) and formic acid (HCOOH) from the parent ion. A key fragmentation would be the cleavage of the acetic acid side chain.[13]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

-

O-H stretch (carboxylic acid): Broad band around 3000 cm⁻¹

-

N-H stretch (secondary amine): Medium band around 3300 cm⁻¹

-

C=O stretch (carboxylic acid): Strong band around 1710 cm⁻¹

-

C-H stretches (aliphatic): Bands in the 2850-2950 cm⁻¹ region

Chiral Analysis

The enantiomeric purity of (S)-2-(Piperidin-2-yl)acetic acid can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific rotation. The specific rotation is a fundamental property of a chiral compound.[17][18][19][20]

Biological Significance and Mechanism of Action

The structural similarity of (S)-2-(Piperidin-2-yl)acetic acid to GABA and its cyclic analogue, pipecolic acid, suggests its potential to interact with the GABAergic system, a major inhibitory neurotransmitter system in the CNS.

Modulation of GABA Receptors and Transporters

GABA exerts its effects through ionotropic GABA-A receptors and metabotropic GABA-B receptors.[21] The termination of GABAergic signaling is primarily mediated by GABA transporters (GATs). Research on pipecolic acid and its derivatives has shown that they can modulate GABA binding to its receptors and influence GABA uptake and release.[6][7] (S)-2-(Piperidin-2-yl)acetic acid, as a GABA analogue, may act as:

-

A GABA Receptor Agonist/Antagonist: Directly binding to and activating or blocking GABA-A or GABA-B receptors.

-

A GAT Inhibitor: Blocking the reuptake of GABA from the synaptic cleft, thereby prolonging its inhibitory action.

Caption: Potential mechanisms of action at a GABAergic synapse.

Applications in Drug Discovery and Development

The unique structural features of (S)-2-(Piperidin-2-yl)acetic acid make it an attractive building block for the synthesis of a diverse range of CNS-active compounds.[1][3][4]

Scaffold for Novel CNS Agents

The secondary amine and carboxylic acid moieties serve as convenient handles for chemical modification, allowing for the generation of libraries of compounds for screening against various CNS targets. Potential therapeutic areas include:

-

Epilepsy

-

Anxiety disorders

-

Neuropathic pain

-

Spasticity

Constrained Amino Acid in Peptidomimetics

The rigid piperidine ring can be incorporated into peptide sequences to create conformationally constrained peptidomimetics. This can lead to increased receptor affinity, selectivity, and metabolic stability compared to their flexible linear counterparts.

Conclusion and Future Outlook

(S)-2-(Piperidin-2-yl)acetic acid is a chiral building block with significant potential for the development of novel CNS therapeutics. Its structural relationship to GABA and pipecolic acid provides a strong rationale for its exploration as a modulator of the GABAergic system. The synthetic strategies outlined in this guide offer a clear path to accessing this molecule in an enantiomerically pure form. Future research should focus on elucidating its precise pharmacological profile and leveraging its versatile structure to design and synthesize the next generation of CNS-active drugs.

References

-

PubChem. (n.d.). Pipecolic acid. National Center for Biotechnology Information. Retrieved from [Link][15]

-

Human Metabolome Database. (n.d.). L-Pipecolic acid. Retrieved from [Link][16]

-

Gale, K., & Hylden, J. L. (1986). Pipecolic acid antagonizes barbiturate-enhanced GABA binding to bovine brain membranes. Brain Research, 372(1), 176-179.[6]

-

PubChem. (n.d.). Pipecolic acid, (-)-. National Center for Biotechnology Information. Retrieved from [Link][12]

-

NIST. (n.d.). 2-Piperidinecarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link][22]

-

Cavalheiro, E. A., et al. (1990). Influence of pipecolic acid on the release and uptake of [3H]GABA from brain slices of mouse cerebral cortex. General Pharmacology: The Vascular System, 21(3), 351-354.[7]

-

DeFeudis, F. V., & Martin del Rio, R. (1987). Does pipecolic acid interact with the central GABA-ergic system?. General Pharmacology: The Vascular System, 18(1), 1-6.[8]

-

Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.[14]

-

Barluenga, J., Aznar, F., Valdés, C., & Martín, A. (1998). Enantioselective Synthesis of Substituted Pipecolic Acid Derivatives. The Journal of Organic Chemistry, 63(12), 3918–3924.[6]

-

PubChem. (n.d.). (S)-2-(Piperidin-2-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link][23]

-

Google Patents. (n.d.). WO2010080787A1 - Synthesis of methylphenidate and analogs thereof. Retrieved from [24]

-

Wikipedia. (n.d.). Specific rotation. Retrieved from [Link][17]

-

PubChem. (n.d.). 2-(Piperidin-2-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link][10]

-

PubChem. (n.d.). Piperidine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link][25]

-

Eliel, E. L., et al. (1975). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 97(11), 322-329.[26]

-

Google Patents. (n.d.). EP0014625B1 - Co(polycarbonates) containing alcaline hemiester groups of phosphonic acids. Retrieved from [27]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link][28]

-

OpenStax. (2023, September 20). 5.3 Optical Activity. In Organic Chemistry. Retrieved from [Link][18]

-

Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link][29]

-

The Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. Retrieved from [Link][30]

-

Khine, A. A., et al. (2013). GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. British Journal of Pharmacology, 169(4), 885-897.[31]

-

Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link][20]

-

National Center for Biotechnology Information. (n.d.). GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. Retrieved from [Link][32]

-

Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link][20]

-

MDPI. (n.d.). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Retrieved from [Link][21]

-

Google Patents. (n.d.). WO2013030301A1 - Castable refractory composition. Retrieved from [33]

-

PubChem. (n.d.). (S)-2-(Piperidin-2-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link][9]

-

National Center for Biotechnology Information. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link][1]

-

ACS Publications. (n.d.). Efficient Modulation of γ-Aminobutyric Acid Type A Receptors by Piperine Derivatives. Retrieved from [Link][34]

-

Google Patents. (n.d.). US3360594A - Castable gunning mix. Retrieved from [35]

-

National Center for Biotechnology Information. (n.d.). Amides from Piper capense with CNS Activity – A Preliminary SAR Analysis. Retrieved from [Link][2]

-

ResearchGate. (n.d.). The quantitative determination of proline and pipecolic acid with ninhydrin. Retrieved from [Link][36]

-

Karger. (n.d.). Determination of D- and L-pipecolic acid in food samples including processed foods. Retrieved from [Link][37]

-

National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link][4]

-

Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. Retrieved from [Link][38]

-

National Center for Biotechnology Information. (n.d.). The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H1-antihistamines for insomnia. Retrieved from [Link][39]

-

National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link][3]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amides from Piper capense with CNS Activity – A Preliminary SAR Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pipecolic Acid, an Endogenous Mediator of Defense Amplification and Priming, Is a Critical Regulator of Inducible Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pipecolic acid - Wikipedia [en.wikipedia.org]

- 6. Pipecolic acid antagonizes barbiturate-enhanced GABA binding to bovine brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Influence of pipecolic acid on the release and uptake of [3H]GABA from brain slices of mouse cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dose pipecolic acid interact with the central GABA-ergic system? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (S)-2-(Piperidin-2-yl)acetic acid | C7H13NO2 | CID 854351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Pipecolic acid, (-)- | C6H11NO2 | CID 439227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. hmdb.ca [hmdb.ca]

- 15. Pipecolic Acid | C6H11NO2 | CID 849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. microchem.fr [microchem.fr]

- 17. Specific rotation - Wikipedia [en.wikipedia.org]

- 18. 5.3 Optical Activity - Organic Chemistry | OpenStax [openstax.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility [mdpi.com]

- 22. 2-Piperidinecarboxylic acid [webbook.nist.gov]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Piperidine-2-carboxylate | C6H11NO2 | CID 25200477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. EP0014625B1 - Co(polycarbonates) containing alcaline hemiester groups of phosphonic acids - Google Patents [patents.google.com]

- 28. scienceready.com.au [scienceready.com.au]

- 29. chemguide.co.uk [chemguide.co.uk]

- 30. rsc.org [rsc.org]

- 31. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 33. WO2013030301A1 - Castable refractory composition - Google Patents [patents.google.com]

- 34. pubs.acs.org [pubs.acs.org]

- 35. US3360594A - Castable gunning mix - Google Patents [patents.google.com]

- 36. researchgate.net [researchgate.net]

- 37. Determination of D- and L-pipecolic acid in food samples including processed foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 39. The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H1-antihistamines for insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthetic Pathways of (S)-2-(Piperidin-2-yl)acetic acid

Abstract

(S)-2-(Piperidin-2-yl)acetic acid is a pivotal chiral building block in modern medicinal chemistry, forming the structural core of numerous pharmacologically active agents. Its stereochemically defined side chain at the C2 position of the piperidine ring is crucial for molecular recognition and biological activity. The synthesis of this compound in high enantiomeric purity presents a significant challenge, demanding precise control over stereochemistry. This guide provides a comprehensive overview of the principal synthetic strategies for obtaining enantiopure (S)-2-(Piperidin-2-yl)acetic acid, designed for researchers, chemists, and professionals in drug development. We will explore methodologies ranging from classical chiral resolution to modern asymmetric catalysis and biosynthesis, critically evaluating the causality behind experimental choices and providing detailed, field-proven protocols.

Introduction: The Significance of (S)-2-(Piperidin-2-yl)acetic acid

The piperidine scaffold is one of the most prevalent N-heterocycles in pharmaceuticals and natural products.[1] When substituted at the 2-position with an acetic acid moiety, the resulting stereocenter introduces a critical element for chiral recognition by biological targets. The (S)-enantiomer, in particular, is a key intermediate in the synthesis of a variety of therapeutic agents. Achieving high enantiomeric purity is paramount, as the opposite enantiomer may be inactive or, in some cases, contribute to undesirable side effects.[2]

The synthetic challenge lies in efficiently and selectively creating the (S)-stereocenter adjacent to the nitrogen atom. This guide will dissect four primary strategies to achieve this goal:

-

Catalytic Asymmetric Hydrogenation of Pyridine Precursors: A modern, atom-economical approach.

-

Synthesis from the Chiral Pool (L-Lysine): Leveraging nature's stereochemistry.

-

Diastereoselective Synthesis Using Chiral Auxiliaries: A classic and robust method for stereochemical control.

-

Kinetic Resolution of Racemic Mixtures: Separating enantiomers from a pre-formed racemic compound.

Asymmetric Hydrogenation of Pyridine Derivatives

Catalytic asymmetric hydrogenation of N-heteroarenes, particularly pyridines, represents a powerful and direct route to enantioenriched piperidines.[3] This method involves the dearomatization of a prochiral substituted pyridine using a chiral catalyst under a hydrogen atmosphere, establishing the desired stereocenter with high fidelity.

Scientific Principle & Rationale

The core of this strategy is the use of a transition metal complex (commonly Iridium or Rhodium) coordinated to a chiral ligand.[4] The substrate, a 2-substituted pyridine derivative, binds to the chiral metallic center. The geometry of the ligand creates a sterically hindered environment, forcing the hydrogen to add to one face of the pyridine ring preferentially, thus inducing asymmetry. The choice of 2-(Pyridin-2-yl)acetic acid ester as the substrate is strategic; the ester group is relatively inert to the hydrogenation conditions and can be easily hydrolyzed in a final step to yield the target carboxylic acid.

An iridium-catalyzed enantioselective hydrogenation of 2-alkyl-pyridinium salts has been developed, achieving high levels of enantioselectivity.[4] This demonstrates the feasibility and efficiency of this approach for preparing enantioenriched piperidines.[4]

Experimental Workflow Diagram

Caption: Workflow for asymmetric hydrogenation of a pyridine precursor.

Tabulated Data: Catalyst Performance

| Substrate Precursor | Catalyst System | Pressure (bar) | Solvent | Yield (%) | e.e. (%) | Reference |

| N-Benzyl-2-methylpyridinium | [Ir]-MeO-BoQPhos | 50 | Dichloromethane | >95 | 93 | [4] |

| N-Benzyl-2-ethylpyridinium | [Ir]-MeO-BoQPhos | 50 | Dichloromethane | >95 | 92 | [4] |

| Various Pyridines | PtO₂ (Adams' catalyst) | 50-70 | Acetic Acid | High | N/A (racemic) | [3] |

Note: Data for closely related substrates are presented to illustrate the method's efficacy. e.e. = enantiomeric excess.

Detailed Experimental Protocol

This protocol is representative, adapted from methodologies for similar substrates.[3][4]

-

Salt Formation: To a solution of ethyl 2-(pyridin-2-yl)acetate (1.0 eq) in acetonitrile, add benzyl bromide (1.1 eq). Stir the mixture at 60°C for 12 hours. Cool the reaction to room temperature and add diethyl ether to precipitate the pyridinium salt. Filter the solid, wash with diethyl ether, and dry under vacuum.

-

Asymmetric Hydrogenation: In an inert atmosphere glovebox, charge a high-pressure autoclave with the N-benzyl pyridinium salt (1.0 eq), [Ir(COD)Cl]₂ (1 mol%), and the chiral ligand (S,S)-MeO-BoQPhos (2.2 mol%). Add degassed dichloromethane.

-

Seal the autoclave, remove it from the glovebox, and pressurize with H₂ gas to 50 bar.

-

Stir the reaction at room temperature for 24 hours.

-

Carefully vent the autoclave and concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography to yield ethyl (S)-2-(N-benzyl-piperidin-2-yl)acetate.

-

Debenzylation & Hydrolysis: Dissolve the product in ethanol and add Palladium on carbon (10 wt%). Stir under an H₂ atmosphere (1 atm) for 6 hours. Filter through Celite and concentrate. Dissolve the resulting ester in a THF/water mixture, add lithium hydroxide (2.0 eq), and stir for 4 hours. Acidify with 1M HCl to pH ~6 and extract the aqueous layer with an appropriate organic solvent or use ion-exchange chromatography to isolate the final product.

Synthesis from the Chiral Pool: L-Lysine

The "chiral pool" approach utilizes readily available, inexpensive enantiopure natural products as starting materials. L-lysine is an ideal precursor for (S)-2-(Piperidin-2-yl)acetic acid as it already contains the required (S)-stereocenter and the carbon backbone that can be elaborated into the piperidine ring.

Scientific Principle & Rationale

The biosynthesis of the piperidine alkaloid piperine utilizes L-lysine, which undergoes decarboxylation and oxidative deamination to form a key amino aldehyde intermediate.[5] This intermediate spontaneously cyclizes to form the piperidine core.[5] This natural pathway provides a blueprint for a chemical synthesis. The strategy involves selectively modifying the carboxyl group and the ε-amino group of L-lysine to facilitate a ring-closing reaction, preserving the inherent stereochemistry at the α-carbon.

Synthetic Pathway Diagram

Caption: Diastereoselective synthesis using an Evans auxiliary.

Detailed Experimental Protocol

This protocol is based on a described synthesis for a related piperidine core. [6]

-

Adduct Formation: To a solution of N-Boc-2-piperidineacetic acid in dry THF at 0°C, add oxalyl chloride followed by a catalytic amount of DMF. Stir for 2 hours. In a separate flask, dissolve (R)-4-benzyloxazolidin-2-one in dry THF and cool to -78°C. Add n-butyllithium slowly. Transfer the previously formed acid chloride solution to this lithiated auxiliary solution via cannula. Allow to warm to room temperature and stir overnight.

-

Diastereoselective Alkylation: Cool the solution of the chiral adduct to -78°C and add lithium diisopropylamide (LDA) dropwise. Stir for 1 hour to form the enolate. Add methyl iodide (or another electrophile) and continue stirring at -78°C for 4 hours.

-

Auxiliary Cleavage: Quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent, dry, and concentrate. Dissolve the crude product in a mixture of THF and water. Cool to 0°C and add an aqueous solution of hydrogen peroxide followed by lithium hydroxide. Stir for 4 hours.

-

Work-up and Deprotection: Work up the reaction to isolate the N-Boc protected (S)-2-(piperidin-2-yl)acetic acid. Treat with trifluoroacetic acid (TFA) in dichloromethane to remove the Boc group, yielding the final product.

Kinetic Resolution of Racemic Mixtures

Resolution is a technique to separate a racemic mixture (a 1:1 mixture of enantiomers) into its pure (or enriched) (R) and (S) forms. Kinetic resolution relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst.

Scientific Principle & Rationale

In the context of (S)-2-(Piperidin-2-yl)acetic acid, a common approach is enzymatic kinetic resolution. [7]An enzyme, typically a lipase or an aminopeptidase, can selectively catalyze a reaction on one enantiomer of a racemic precursor while leaving the other largely unreacted. [7]For instance, a racemic ester, ethyl 2-(piperidin-2-yl)acetate, can be subjected to hydrolysis by a lipase. The enzyme's chiral active site will preferentially bind and hydrolyze the (S)-ester to the (S)-acid, while the (R)-ester remains largely untouched. The resulting mixture of (S)-acid and (R)-ester can then be separated based on their different chemical properties (e.g., acid/base extraction).

Resolution Workflow Diagram

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. biosynth.com [biosynth.com]

A-Technical-Guide-to-the-Starting-Materials-for-the-Synthesis-of-(S)-2-(Piperidin-2-yl)acetic-acid

Abstract

(S)-2-(Piperidin-2-yl)acetic acid is a pivotal chiral building block in contemporary medicinal chemistry, forming the core scaffold of numerous pharmacologically active molecules. Its stereospecific synthesis is a critical endeavor for researchers and drug development professionals, demanding robust and efficient methodologies. This in-depth technical guide provides a comprehensive overview of the primary synthetic strategies for accessing this valuable compound, with a detailed focus on the selection and rationale of starting materials. We will explore three principal approaches: leveraging the chiral pool, employing catalytic asymmetric hydrogenation, and utilizing chiral resolution techniques. Each section will delve into the mechanistic underpinnings, present detailed experimental protocols, and offer a comparative analysis to guide the discerning scientist in selecting the optimal synthetic route for their specific application.

Introduction: The Significance of (S)-2-(Piperidin-2-yl)acetic acid

The piperidine moiety is a ubiquitous structural motif in a vast number of natural products and pharmaceutical agents.[1] The specific stereochemical configuration of substituents on the piperidine ring is often paramount to the biological activity and selectivity of the final compound.[1] (S)-2-(Piperidin-2-yl)acetic acid, with its defined stereocenter at the C2 position and a functional acetic acid side chain, represents a versatile synthon for the construction of complex molecular architectures. Its importance is underscored by its presence in drugs targeting a range of therapeutic areas. Therefore, the development of efficient and scalable synthetic routes to enantiomerically pure (S)-2-(piperidin-2-yl)acetic acid is a subject of considerable interest and a prerequisite for successful drug discovery and development campaigns.

This guide is structured to provide a deep dive into the practical aspects of synthesizing this key intermediate, moving beyond a mere recitation of reactions to an exploration of the strategic decisions that underpin a successful synthetic campaign.

Synthetic Strategies and Starting Materials

The asymmetric synthesis of (S)-2-(piperidin-2-yl)acetic acid can be broadly categorized into three main strategies, each distinguished by its choice of starting material and method of stereochemical control.

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

The chiral pool approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials.[2] For the synthesis of (S)-2-(piperidin-2-yl)acetic acid, the amino acid L-lysine is the most logical and widely employed chiral precursor.[3] This strategy takes advantage of the inherent stereochemistry of L-lysine to establish the desired (S)-configuration at the C2 position of the piperidine ring.

2.1.1. Rationale and Mechanistic Considerations

The synthetic pathway from L-lysine to (S)-2-(piperidin-2-yl)acetic acid involves a series of transformations designed to cyclize the amino acid backbone and modify the side chain. A common route involves the initial protection of the amino groups, followed by an intramolecular cyclization to form a piperidine-based intermediate. Subsequent manipulation of the carboxyl group and deprotection steps yield the target molecule. The key advantage of this approach is the direct transfer of chirality from the starting material to the product, obviating the need for a separate resolution or asymmetric catalysis step.

2.1.2. Experimental Protocol: Synthesis from L-Lysine (Illustrative)

Step 1: Protection of L-Lysine

-

Dissolve L-lysine monohydrochloride (1.0 eq) in a suitable solvent system (e.g., dioxane/water).

-

Cool the solution to 0 °C and add a base (e.g., NaOH) to adjust the pH.

-

Slowly add a protecting group reagent, such as benzyl chloroformate (Cbz-Cl) or di-tert-butyl dicarbonate (Boc)₂O (2.2 eq), while maintaining the pH.

-

Stir the reaction mixture overnight at room temperature.

-

Extract the product with an organic solvent and purify by standard methods to yield Nα,Nε-di-protected L-lysine.

Step 2: Intramolecular Cyclization and Reduction

-

Activate the carboxylic acid of the protected lysine (e.g., via conversion to an acid chloride or mixed anhydride).

-

Induce intramolecular cyclization to form the corresponding lactam.

-

Reduce the lactam and the carboxyl group (e.g., using a strong reducing agent like lithium aluminum hydride) to afford the corresponding N-protected (S)-piperidin-2-yl)methanol.

Step 3: Oxidation and Deprotection

-

Oxidize the primary alcohol to the carboxylic acid using a suitable oxidizing agent (e.g., TEMPO-mediated oxidation).

-

Remove the protecting groups under appropriate conditions (e.g., hydrogenolysis for Cbz groups, acidic conditions for Boc groups) to yield (S)-2-(piperidin-2-yl)acetic acid.

Note: This is a generalized protocol. Specific reagents, solvents, and reaction conditions will vary depending on the chosen protecting groups and the specific literature procedure being followed.

Catalytic Asymmetric Hydrogenation: A Direct Approach

Catalytic asymmetric hydrogenation offers a more direct route, typically starting from a prochiral precursor such as pyridine-2-acetic acid or its derivatives. This method relies on a chiral catalyst to control the stereochemical outcome of the hydrogenation reaction, leading to the desired (S)-enantiomer.

2.2.1. Rationale and Mechanistic Considerations

The hydrogenation of the pyridine ring to a piperidine is a well-established transformation.[4][5][6][7] The challenge lies in achieving high enantioselectivity. This is accomplished by using a transition metal catalyst (e.g., rhodium, ruthenium, or iridium) complexed with a chiral ligand.[8] The chiral ligand creates a chiral environment around the metal center, which directs the delivery of hydrogen to one face of the substrate, preferentially forming one enantiomer. The choice of catalyst, ligand, solvent, and reaction conditions is critical for achieving high yields and enantiomeric excess (e.e.).

2.2.2. Experimental Protocol: Asymmetric Hydrogenation of a Pyridine Substrate

Materials:

-

Pyridine-2-acetic acid derivative (1.0 eq)

-

Chiral catalyst precursor (e.g., [Rh(COD)₂]BF₄ or [Ir(COD)Cl]₂) (0.5-2 mol%)

-

Chiral ligand (e.g., a chiral phosphine ligand) (0.55-2.2 mol%)

-

Degassed solvent (e.g., methanol, dichloromethane)

-

Hydrogen gas

Procedure:

-

In a glovebox, charge a high-pressure reactor with the pyridine substrate, catalyst precursor, and chiral ligand.

-

Add the degassed solvent via syringe.

-

Seal the reactor and purge with hydrogen gas several times.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar).

-

Stir the reaction mixture at the desired temperature for the specified time (e.g., 12-48 hours).

-

Carefully vent the reactor and concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by chromatography or crystallization to obtain (S)-2-(piperidin-2-yl)acetic acid.

-

Determine the enantiomeric excess by chiral HPLC or GC.

Chiral Resolution: Separating Enantiomers

When a direct asymmetric synthesis is not feasible or cost-effective, chiral resolution of a racemic mixture of 2-(piperidin-2-yl)acetic acid provides a viable alternative.[9] This method involves the separation of the two enantiomers based on their different physical properties when they interact with a chiral resolving agent.

2.3.1. Rationale and Mechanistic Considerations

The most common method for chiral resolution is the formation of diastereomeric salts.[10] The racemic mixture is treated with a single enantiomer of a chiral resolving agent, typically a chiral acid or base. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. One of the diastereomeric salts will preferentially crystallize from the solution, allowing for its separation by filtration. The resolved enantiomer is then liberated from the salt by treatment with an acid or base.

2.3.2. Experimental Protocol: Resolution with a Chiral Acid

Materials:

-

Racemic 2-(piperidin-2-yl)acetic acid (1.0 eq)

-

Chiral resolving agent (e.g., (S)-mandelic acid or di-benzoyl-L-tartaric acid) (0.5-1.0 eq)[10]

-

Suitable solvent (e.g., ethanol, isopropanol, water)

Procedure:

-

Dissolve the racemic 2-(piperidin-2-yl)acetic acid in the chosen solvent, heating if necessary.

-

In a separate flask, dissolve the chiral resolving agent in the same solvent.

-

Add the solution of the resolving agent to the solution of the racemate.

-

Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C), to induce crystallization of one of the diastereomeric salts. Seeding with a small crystal of the desired salt can be beneficial.

-

Collect the precipitated salt by filtration and wash with a small amount of cold solvent.

-

To liberate the free amino acid, dissolve the diastereomeric salt in water and adjust the pH with a suitable acid or base to break the salt.

-

Extract the resolved (S)-2-(piperidin-2-yl)acetic acid with an organic solvent or isolate by other appropriate means.

-

The enantiomeric purity of the product should be confirmed by a suitable analytical technique.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends on several factors, including the scale of the synthesis, cost of starting materials and reagents, available equipment, and the desired enantiomeric purity.

| Strategy | Starting Material | Key Advantages | Key Disadvantages |

| Chiral Pool Synthesis | L-Lysine | Readily available, inexpensive starting material; inherent stereocontrol. | Can involve multiple steps; protection/deprotection strategies required. |

| Catalytic Asymmetric Hydrogenation | Pyridine-2-acetic acid | Potentially fewer steps; high atom economy. | Requires expensive chiral catalysts and ligands; optimization can be challenging. |

| Chiral Resolution | Racemic 2-(piperidin-2-yl)acetic acid | Technically simpler; avoids complex asymmetric reactions. | Theoretical maximum yield of 50% for the desired enantiomer; requires a suitable resolving agent. |

Conclusion

The synthesis of (S)-2-(piperidin-2-yl)acetic acid is a well-explored area of organic chemistry, with several robust methods available to the research and drug development scientist. The chiral pool approach starting from L-lysine offers a reliable and cost-effective route, particularly for larger-scale synthesis. Catalytic asymmetric hydrogenation provides a more direct and elegant solution, though it may require significant optimization and investment in catalysts. Chiral resolution remains a valuable and practical option, especially when a racemic precursor is readily accessible. A thorough understanding of the principles, advantages, and limitations of each of these core strategies, as detailed in this guide, will empower the synthetic chemist to make informed decisions and successfully produce this critical chiral building block for their research and development endeavors.

References

- BenchChem. (2025). Asymmetric Synthesis of Chiral 3-Substituted Piperidines: Application Notes and Protocols for Researchers. BenchChem.

- Li, W., et al. (2011). Asymmetric synthesis of substituted NH-piperidines from chiral amines. Organic & Biomolecular Chemistry, 9(13), 4847-4853.

- Rinehart, A. R., et al. (2010). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. NIH Public Access, 51(18), 3360-3363.

- Wang, W., et al. (2009). One-Pot Asymmetric Synthesis of Substituted Piperidines by Exocyclic Chirality Induction. Organic Letters, 11(12), 2619-2622.

- Bailey, P. D., et al. (1998). Asymmetric routes to substituted piperidines. Chemical Communications, (6), 633-640.

- BenchChem. (2025). Application Notes and Protocols: Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermediates. BenchChem.

- Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(9), 3223-3226.

- Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate.

- Google Patents. (2003). EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives.

- ResearchGate. (n.d.). Hydrogenation of pyridine and its derivatives over Ru-Pd/Ac | Request PDF.

- Sreenivasulu, R., et al. (2015). (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. ResearchGate.

- ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives....

- Weiss, D. E., et al. (2016). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. NIH Public Access, 18(18), 4984-4988.

- Kim, H., et al. (2021). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. NIH Public Access, 13(1), 1-8.

- Zhou, Y., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14353-14359.

- ChemScene. (n.d.). (S)-2-phenyl-2-((S)-piperidin-2-yl)acetic acid hydrochloride.

- Comins, D. L., et al. (1995). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine. The Journal of Organic Chemistry, 60(25), 8142-8143.

- PubMed. (2025). Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation.

- ResearchGate. (n.d.). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336 | Request PDF.

- Skouridou, V., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5939.

- Wang, D., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. NIH Public Access, 18(19), 5152-5155.

- Google Patents. (1997). EP0755932A1 - (Thiophen-2-yl)piperidin or tetrahydropyridin-azabicyclocarboxamides.

- Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8448-8459.

- Biosynth. (2024). Biocatalyst Immobilization and Process Intensification: Production of (S)-Piperazine-2-carboxylic Acid Dihydrochloride.

- Wikipedia. (n.d.). Chiral resolution.

- MDPI. (2020). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines.

- Kroutil, W. (n.d.). Biocatalytic Synthesis. University of Graz.

- PubChem. (n.d.). (S)-2-(Piperidin-2-yl)acetic acid.

- DTIC. (n.d.). Piperidine Synthesis.

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

- PubChem. (n.d.). 2-(Piperidin-2-yl)acetic acid.

- ResearchGate. (n.d.). (a) Biosynthesis of Piperidine from L-Lysine (b) Reaction catalysed by....

- ACS Publications. (2021). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews.

- ResearchGate. (n.d.). Chiral pool approach for the synthesis of functionalized amino acids: Synthesis of antiepileptic drug (R)-lacosamide.

- Jiang, X., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Organic Letters, 20(15), 4531-4535.

- BenchChem. (2025). Asymmetric Synthesis of Chiral Piperidine Compounds: Application Notes and Protocols. BenchChem.

- NIH Public Access. (2023). A lysine-based 2:1-[α/aza]-pseudopeptide series used as additives in polymeric membranes for CO2 capture: synthesis, structural studies, and application.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chiral resolution - Wikipedia [en.wikipedia.org]

- 10. EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Prospective Biological Activity of (S)-2-(Piperidin-2-yl)acetic acid

Abstract

(S)-2-(Piperidin-2-yl)acetic acid is a chiral piperidine derivative with a structure suggestive of neuromodulatory activity. Despite its availability as a research chemical, its biological profile remains largely uncharacterized in publicly accessible literature. This technical guide provides a prospective analysis of the potential biological activities of (S)-2-(Piperidin-2-yl)acetic acid, with a primary focus on its structural analogy to γ-aminobutyric acid (GABA) and its potential as a GABAB receptor agonist. We present a comprehensive framework for the systematic evaluation of this compound, including detailed in silico, in vitro, and in vivo experimental protocols. This document is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of novel piperidine-based compounds.

Introduction to (S)-2-(Piperidin-2-yl)acetic acid

(S)-2-(Piperidin-2-yl)acetic acid, also known as (S)-homopipecolic acid, is a cyclic amino acid derivative. The piperidine ring is a prevalent scaffold in a multitude of FDA-approved drugs and naturally occurring alkaloids, recognized for its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets. The presence of both a secondary amine within the piperidine ring and a carboxylic acid moiety gives the molecule zwitterionic characteristics and the potential for diverse molecular interactions.

Physicochemical Properties

A foundational understanding of the physicochemical properties of (S)-2-(Piperidin-2-yl)acetic acid is crucial for designing and interpreting biological assays.

| Property | Value | Source |

| Molecular Formula | C7H13NO2 | |

| Molecular Weight | 143.18 g/mol | |

| Topological Polar Surface Area | 49.3 Ų | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 3 | |

| XLogP3-AA | -2.1 |

These properties suggest that the molecule is relatively small, polar, and has the potential for good water solubility, which are often desirable characteristics for drug candidates targeting the central nervous system (CNS).

Prospective Biological Activity: A Focus on GABAB Receptor Agonism

Based on its structural features, a primary hypothesis for the biological activity of (S)-2-(Piperidin-2-yl)acetic acid is its potential to act as a ligand for GABA receptors. The molecule can be considered a conformationally constrained analog of GABA, the principal inhibitory neurotransmitter in the CNS.

Structural Analogy to GABA and GABAergic Ligands

The core structure of (S)-2-(Piperidin-2-yl)acetic acid contains a secondary amine and a carboxylic acid, the key functional groups of GABA. The piperidine ring restricts the conformational flexibility of the molecule, which can lead to increased receptor selectivity and potency compared to the endogenous ligand. Specifically, the spatial arrangement of the amine and carboxylic acid groups in (S)-2-(Piperidin-2-yl)acetic acid bears resemblance to known GABAB receptor agonists.

The GABAB Receptor: A Therapeutic Target

GABAB receptors are metabotropic G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission. They exist as heterodimers of GABAB1 and GABAB2 subunits. Activation of GABAB receptors leads to the inhibition of adenylyl cyclase and the modulation of Ca2+ and K+ channels, resulting in a decrease in neuronal excitability. Pharmacological modulation of GABAB receptors has therapeutic potential in a range of neurological and psychiatric disorders, including spasticity, pain, anxiety, and addiction.

Hypothesized Mechanism of Action

We hypothesize that (S)-2-(Piperidin-2-yl)acetic acid acts as an orthosteric agonist at the GABAB receptor. Upon binding to the GABAB1 subunit, it is predicted to induce a conformational change that leads to the activation of the associated G-protein and downstream signaling cascades.

A Framework for Biological Evaluation

To systematically investigate the biological activity of (S)-2-(Piperidin-2-yl)acetic acid, a multi-tiered approach is recommended, progressing from computational analysis to in vitro and in vivo studies.

In Silico Analysis: ADMET Prediction

Prior to synthesis and biological testing, computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of (S)-2-(Piperidin-2-yl)acetic acid. This provides an early assessment of its drug-like potential.

Protocol for In Silico ADMET Prediction:

-

Input: Obtain the SMILES string or 2D structure of (S)-2-(Piperidin-2-yl)acetic acid.

-

Software: Utilize computational platforms such as SwissADME, pkCSM, or other predictive modeling software.

-

Parameters to Predict:

-

Absorption: Human intestinal absorption (HIA), Caco-2 permeability, P-glycoprotein substrate/inhibitor.

-

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

-

Excretion: Renal clearance.

-

Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.

-

-

Analysis: Evaluate the predicted parameters against established thresholds for drug-like molecules.

Synthesis of (S)-2-(Piperidin-2-yl)acetic acid

The synthesis of (S)-2-(Piperidin-2-yl)acetic acid can be achieved through various established methods for the asymmetric synthesis of pipecolic acid and its derivatives, often starting from chiral amino acids.

Exemplary Synthetic Approach:

A common strategy involves the cyclization of a suitably protected L-lysine derivative.

-

Protection: Protect the α-amino and carboxylic acid groups of L-lysine.

-

Cyclization: Induce intramolecular cyclization to form the piperidine ring.

-

Deprotection: Remove the protecting groups to yield (S)-2-(Piperidin-2-yl)acetic acid.

-

Purification and Characterization: Purify the final product by recrystallization or chromatography and confirm its structure and purity using NMR, mass spectrometry, and chiral HPLC.

In Vitro Evaluation: GABAB Receptor Activity

In vitro assays are essential to determine if (S)-2-(Piperidin-2-yl)acetic acid directly interacts with and activates GABAB receptors.

This assay will determine the binding affinity of (S)-2-(Piperidin-2-yl)acetic acid to the GABAB receptor.

Protocol for GABAB Receptor Radioligand Binding Assay:

-

Membrane Preparation: Prepare cell membranes from a stable cell line expressing human GABAB1 and GABAB2 subunits or from rat brain tissue.

-

Radioligand: Use a known high-affinity GABAB receptor antagonist radioligand, such as [3H]CGP54626.

-

Assay Conditions: Incubate the membranes with the radioligand in the presence of increasing concentrations of (S)-2-(Piperidin-2-yl)acetic acid.

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

This assay measures the G-protein activation following receptor agonism and will determine the efficacy of (S)-2-(Piperidin-2-yl)acetic acid as a GABAB receptor agonist.

Protocol for [35S]GTPγS Binding Assay:

-

Membrane Preparation: Use the same membrane preparation as in the binding assay.

-

Assay Components: Incubate the membranes with [35S]GTPγS, GDP, and increasing concentrations of (S)-2-(Piperidin-2-yl)acetic acid.

-

Stimulation: Initiate the reaction by adding the compound.

-

Termination and Separation: Terminate the reaction and separate bound [35S]GTPγS by filtration.

-

Quantification: Measure the amount of bound [35S]GTPγS using liquid scintillation counting.

-

Data Analysis: Plot the concentration-response curve and determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values.

In Vivo Evaluation: Assessment of CNS Effects

If in vitro studies confirm GABAB receptor agonism, in vivo studies in animal models are warranted to assess the physiological effects of (S)-2-(Piperidin-2-yl)acetic acid.

Given the role of GABAB receptors in mood and anxiety, the following models are relevant:

-

Forced Swim Test (Mouse/Rat): This model is used to screen for antidepressant activity. A decrease in immobility time is indicative of an antidepressant-like effect.

-

Elevated Plus Maze (Mouse/Rat): This model assesses anxiety-like behavior. An increase in the time spent in the open arms suggests an anxiolytic effect.

General Protocol for In Vivo Behavioral Studies:

-

Animals: Use adult male mice or rats.

-

Compound Administration: Administer (S)-2-(Piperidin-2-yl)acetic acid via an appropriate route (e.g., intraperitoneal or oral) at various doses.

-

Behavioral Testing: Conduct the behavioral tests at a specified time after compound administration.

-

Data Collection: Record relevant behavioral parameters (e.g., immobility time, time in open arms).

-

Statistical Analysis: Analyze the data using appropriate statistical methods to determine dose-dependent effects.

Potential Therapeutic Applications

Should the proposed investigations confirm that (S)-2-(Piperidin-2-yl)acetic acid is a potent and selective GABAB receptor agonist with a favorable ADMET profile, it could have therapeutic potential in several areas, including:

-

Spasticity: As a muscle relaxant for conditions such as multiple sclerosis and spinal cord injury.

-

Neuropathic Pain: For the management of chronic pain states.

-

Anxiety Disorders: As an anxiolytic agent.

-

Addiction: To reduce cravings for substances of abuse.

Conclusion

While the biological activity of (S)-2-(Piperidin-2-yl)acetic acid is currently not well-defined, its chemical structure strongly suggests a potential role as a GABAB receptor agonist. The comprehensive, multi-tiered experimental framework presented in this guide provides a clear and scientifically rigorous path for the thorough investigation of this compound. The systematic application of these in silico, in vitro, and in vivo methodologies will be crucial in elucidating its pharmacological profile and determining its potential as a novel therapeutic agent for neurological and psychiatric disorders.

References

- A novel deep learning approach is reported that leverages large-scale predictions of ∼100 ADMET assays to assess the potential of a compound to become a relevant drug candidate and substantially outperforms previous approaches and showed strong discriminative performance on data sets where previous approaches did not. Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models.

- There are numerous small molecular compounds around us to affect our health, such as drugs, pesticides, food additives, industrial chemicals, and environmental pollutants. Over decades, properties related to absorption, distribution, metabolism, excretion, and toxicity (ADMET) have become one of the most important issues to assess the effects or risks of these compounds on human body. Recent high-rate drug withdrawals increase the pressure on regulators and pharmaceutical industry to improve preclinical safety testing. Since in vivo and in vitro evaluations are costly and laborious, in silico techniques have been widely used to estimate these properties. In silico ADMET prediction: recent advances, current challenges and future trends. PubMed.

- We report a novel deep learning approach that leverages large-scale predictions of ∼100 ADMET assays to assess the potential of a compound to become a relevant drug candidate. Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models.

- CD ComputaBio provides cutting-edge software-based virtual services to empower researchers, but we do not offer free software packages. Absorption, distribution, metabolism, excretion, and toxicity (ADMET) describe the pharmacokinetic and pharmacodynamic properties of drug molecules and are key parameters for the discovery and optimization of new drugs. In silico ADMET predictions provide a powerful approach to assess these

Pharmacological profile of (S)-2-(Piperidin-2-yl)acetic acid

An In-Depth Technical Guide to the Pharmacological Profile of (S)-2-(Piperidin-2-yl)acetic acid

Abstract

(S)-2-(Piperidin-2-yl)acetic acid is a chiral, non-proteinogenic amino acid built upon the privileged piperidine scaffold, a motif prevalent in a vast array of clinically significant pharmaceuticals.[1] While direct pharmacological data for this specific molecule is limited in publicly accessible literature, its structural similarity to known neuroactive compounds suggests a rich potential for modulation of central nervous system (CNS) targets. This technical guide provides a prospective pharmacological profile, outlining a comprehensive research framework for its synthesis, characterization, and validation. We will synthesize field-proven experimental designs with expert insights to propose a logical, self-validating workflow for elucidating the molecule's mechanism of action, receptor binding profile, and potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals dedicated to the discovery of novel CNS-active agents.

Introduction and Rationale

The piperidine ring is a cornerstone of medicinal chemistry, valued for its ability to confer favorable pharmacokinetic properties, including metabolic stability and improved transport across biological membranes.[1] When combined with an acetic acid moiety and a defined stereocenter at the 2-position, the resulting structure, (S)-2-(Piperidin-2-yl)acetic acid, presents as a compelling GABA (γ-aminobutyric acid) analog and a rigid scaffold for exploring interactions with various CNS receptors and transporters.

Its more complex analog, 2-phenyl-2-(piperidin-2-yl)acetic acid (known as ritalinic acid), is the primary metabolite of the widely prescribed ADHD medication methylphenidate, highlighting the scaffold's relevance to dopaminergic and noradrenergic systems.[2] Furthermore, various piperidine derivatives have demonstrated high affinity for sigma receptors, serotonin receptors, and glycine transporters, all of which are validated targets for neurological and psychiatric disorders.[3][4][5]

This guide, therefore, serves as a strategic roadmap. It details the necessary steps to take (S)-2-(Piperidin-2-yl)acetic acid from a chemical entity of unknown biological activity to a fully characterized pharmacological agent. We will explain the causality behind each experimental choice, provide robust protocols, and use predictive visualizations to map out the discovery process.

Chemical Synthesis and Characterization

The synthesis of enantiomerically pure (S)-2-(Piperidin-2-yl)acetic acid is critical for an unambiguous pharmacological assessment. A plausible and efficient synthetic strategy involves the asymmetric hydrogenation of a pyridine precursor followed by functional group manipulation.

Proposed Synthetic Workflow

The following protocol outlines a multi-step synthesis designed to yield the target compound with high enantiomeric purity.

Step 1: Asymmetric Hydrogenation of Pyridine-2-acetic acid

-

To a high-pressure reactor, add Pyridine-2-acetic acid (1 equivalent).

-

Add a suitable chiral catalyst, such as a Rhodium-based complex with a chiral phosphine ligand (e.g., (R)-BINAP). The choice of ligand stereochemistry is crucial for directing the formation of the (S)-enantiomer.

-

Add a solvent such as methanol.

-

Pressurize the reactor with hydrogen gas (H₂) to 50-100 atm.

-

Heat the reaction mixture to 50-80 °C and stir for 12-24 hours.

-

Monitor the reaction for the disappearance of starting material via TLC or LC-MS.

-

Upon completion, carefully depressurize the reactor, filter off the catalyst, and concentrate the solvent under reduced pressure to yield crude (S)-2-(Piperidin-2-yl)acetic acid.

Step 2: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

The final product's identity and purity should be confirmed by ¹H-NMR, ¹³C-NMR, and mass spectrometry.

-

Enantiomeric excess (e.e.) must be determined using chiral HPLC to validate the stereochemical integrity.

Caption: Proposed workflow for the asymmetric synthesis and purification of (S)-2-(Piperidin-2-yl)acetic acid.

Prospective Pharmacological Targets and Mechanism of Action

Given its structure as a cyclic GABA analog, the primary hypothesis is that (S)-2-(Piperidin-2-yl)acetic acid will interact with the GABAergic system. However, the piperidine scaffold is notoriously promiscuous, suggesting a broader screening approach is warranted.

Primary Hypothesized Targets:

-

GABA Receptors (GABAA, GABAB): As a structural analog of GABA, the compound may act as an agonist, antagonist, or modulator at these receptors.

-

Sigma Receptors (σ₁, σ₂): These receptors are implicated in a wide range of CNS functions, and many piperidine-containing molecules exhibit high affinity for them.[4][5]

-

Monoamine Transporters (DAT, NET, SERT): The structural relationship to ritalinic acid suggests a potential interaction with the dopamine, norepinephrine, and serotonin transporters.[2]

-

Glycine Transporters (GlyT1, GlyT2): Certain piperidinyl-acetic acid derivatives are known inhibitors of GlyT1, a target for schizophrenia.[3]

The initial screening phase should therefore prioritize establishing an affinity profile across these key CNS targets.

Caption: Hypothesized CNS targets for (S)-2-(Piperidin-2-yl)acetic acid based on its chemical structure.

In Vitro Pharmacological Characterization

A systematic in vitro evaluation is essential to determine the compound's binding affinity and functional activity at the hypothesized targets. This process begins with broad screening and narrows to more specific functional assessments.

Experimental Protocol 1: Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of (S)-2-(Piperidin-2-yl)acetic acid for a panel of CNS receptors and transporters.

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from cell lines expressing the target receptor of interest (e.g., CHO cells expressing human σ₁ receptors) or from dissected rodent brain regions known to be rich in the target (e.g., rat cerebral cortex for 5-HT receptors).

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., pentazocine for σ₁ receptors), and varying concentrations of the test compound, (S)-2-(Piperidin-2-yl)acetic acid (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).[4]

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

-

Scintillation Counting: Place the filter mats into scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Data Presentation: Target Affinity Profile (Prospective)

| Target Receptor/Transporter | Radioligand | Tissue/Cell Source | Kᵢ (nM) - To Be Determined |

|---|---|---|---|

| GABAA (Benzodiazepine site) | [³H]Flunitrazepam | Rat Cerebral Cortex | TBD |

| GABAB | [³H]CGP54626 | Rat Cerebral Cortex | TBD |

| Sigma-1 (σ₁) | Pentazocine | CHO-hσ₁ Cells | TBD |

| Sigma-2 (σ₂) | [³H]DTG | Rat Liver | TBD |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | Rat Striatum | TBD |

| Serotonin Transporter (SERT) | [³H]Citalopram | Rat Frontal Cortex | TBD |

| 5-HT1A Receptor | [³H]8-OH-DPAT | Rat Hippocampus | TBD |

| Glycine Transporter 1 (GlyT1) | [³H]Glycine | Rat Brain Synaptosomes | TBD |

Experimental Protocol 2: In Vitro Functional Assay (Neurotransmitter Uptake)

Objective: If binding to monoamine transporters is confirmed, this assay will determine the functional effect (inhibition) on transporter activity.

Methodology:

-

Synaptosome Preparation: Prepare synaptosomes (isolated nerve terminals) from relevant rodent brain regions (e.g., striatum for DAT).

-

Pre-incubation: Pre-incubate the synaptosomes with various concentrations of (S)-2-(Piperidin-2-yl)acetic acid or a reference compound (e.g., cocaine for DAT) for 10-15 minutes at 37°C.

-

Initiate Uptake: Add a low concentration of the relevant radiolabeled neurotransmitter (e.g., [³H]Dopamine).

-

Terminate Uptake: After a short incubation period (e.g., 5 minutes), terminate the uptake by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.

-

Quantification & Analysis: Measure the radioactivity trapped within the synaptosomes using a scintillation counter. Calculate the percent inhibition of uptake at each concentration of the test compound and determine the IC₅₀ value.

In Vivo Pharmacological Evaluation